2-(Trimethylsilyl)-2-cyclohexen-1-one CAS 72162-99-3 properties
2-(Trimethylsilyl)-2-cyclohexen-1-one CAS 72162-99-3 properties
This technical guide provides a comprehensive analysis of 2-(Trimethylsilyl)-2-cyclohexen-1-one (CAS 72162-99-3), a specialized organosilicon building block used in advanced organic synthesis.
CAS: 72162-99-3
Formula: C
Executive Summary
2-(Trimethylsilyl)-2-cyclohexen-1-one is an
Physicochemical Profile
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Commercial samples often yellow upon storage. |
| Density | 0.868 g/mL (at 25 °C) | Less dense than water. |
| Refractive Index | ||
| Boiling Point | ~70–75 °C (at 15 mmHg) | Extrapolated from analogous silyl enones. |
| Flash Point | -9 °C (15.8 °F) | Highly Flammable. |
| Solubility | Soluble in Et | Decomposes slowly in protic solvents with acid/base. |
| Stability | Moisture sensitive; store at -20 °C | Prone to protodesilylation under acidic conditions. |
Synthesis Methodologies
The synthesis of 2-(trimethylsilyl)-2-cyclohexen-1-one is non-trivial due to the sensitivity of the C(sp
Method A: Saegusa Oxidation (Catalytic Dehydrogenation)
This is the preferred modern method due to its mild conditions and scalability. It involves the oxidation of the saturated precursor, 2-(trimethylsilyl)cyclohexanone.
Protocol:
-
Precursor Preparation: Generate the thermodynamic enolate of 2-(trimethylsilyl)cyclohexanone using LDA (Lithium diisopropylamide) at -78 °C, followed by quenching with TMSCl to form the silyl enol ether.
-
Oxidation: Treat the silyl enol ether with a catalytic amount of Palladium(II) acetate [Pd(OAc)
] and a stoichiometric oxidant (typically 1,4-benzoquinone or allyl methyl carbonate) in acetonitrile. -
Mechanism: The Pd(II) coordinates to the enol olefin, followed by
-hydride elimination to establish the -unsaturation, yielding the target enone.[1]
Method B: The Retro-Brook/Triflate Strategy (Garg/DuBois Context)
While often used to generate the triflate precursor for cyclohexyne, this route highlights the construction of the core silyl framework.
-
Starting Material: 2-Bromocyclohexanone.
-
Silylation: Reaction with TMSCl and NaI/Base to form the silyl enol ether.
-
Rearrangement: Treatment with an alkyllithium reagent induces a retro-Brook rearrangement to place the silicon on the
-carbon. -
Unsaturation: Standard phenylselenylation/oxidation (Reich elimination) or Saegusa oxidation introduces the double bond.
Visualization: Synthesis Workflow
Caption: Catalytic Saegusa oxidation pathway for the synthesis of 2-(trimethylsilyl)-2-cyclohexen-1-one.
Reactivity & Applications
The "Silicon Effect" in Michael Additions
The bulky TMS group at the
-
Nucleophiles: Reacts cleanly with organocuprates (Gilman reagents) and stabilized enolates.
-
Stereochemistry: The bulky TMS group forces incoming nucleophiles to attack from the face opposite the silicon substituent (anti-addition), allowing for high diastereoselectivity.
Cyclohexyne Precursor (Garg/DuBois Methodology)
This is the most high-value application in modern drug discovery. The enone (or its saturated ketone congener) is converted into a silyl triflate (2-(trimethylsilyl)cyclohex-1-en-1-yl triflate).
-
Workflow:
-
Enone/Ketone: 2-(Trimethylsilyl)-2-cyclohexen-1-one is reduced/modified to the silyl enol triflate.
-
Elimination: Treatment with a fluoride source (CsF or TBAF) triggers a 1,2-elimination of TMS and OTf.
-
Intermediate: Generates Cyclohexyne (a strained alkyne) or 1,2-Cyclohexadiene in situ.
-
Trapping: The strained intermediate undergoes immediate cycloaddition (Diels-Alder or [2+2]) with dienes or azides to form complex polycyclic scaffolds found in alkaloids (e.g., Batrachotoxin core).
-
Visualization: Reactivity Profile
Caption: Divergent reactivity pathways: Michael addition vs. Strained Alkyne generation.
Handling & Safety Protocols
Warning: This compound is an
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20 °C. The compound is prone to polymerization and protodesilylation (loss of TMS group) if exposed to moisture or acids.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or Silver Shield (permeation data is limited for silyl enones).
-
Respiratory: Use in a certified chemical fume hood. High vapor pressure and potential lachrymatory properties.
-
-
Spill Management: Absorb with inert vermiculite. Do not use water (hydrolysis risk).
-
Incompatibility: Strong acids (cleaves C-Si bond), strong bases, and oxidizing agents.
References
-
Sigma-Aldrich. 2-(Trimethylsilyl)-2-cyclohexen-1-one Product Sheet. (Lists physical properties and Garg/DuBois application notes). Link
-
Garg, N. K., et al. "Silyl Triflate Precursors to Cyclohexyne and 1,2-Cyclohexadiene." Journal of Organic Chemistry, 2017. (Describes the use of the silyl scaffold for strained alkyne synthesis). Link
-
Paquette, L. A., et al. "Total Synthesis of Pentalenene." Organic Letters, 2002. (Demonstrates the utility of silyl enones in total synthesis). Link
-
Saegusa, T., & Ito, Y. "Synthesis of
-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers." Journal of Organic Chemistry, 1978.[2] (The foundational method for synthesizing this class of compounds). Link
